molecular formula C22H24N2O4 B10886635 1-(4-Isopropoxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

1-(4-Isopropoxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No.: B10886635
M. Wt: 380.4 g/mol
InChI Key: XSQRHECHQUSESB-UHFFFAOYSA-N
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Description

1-(4-Isopropoxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the beta-carboline family, which is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Preparation Methods

The synthesis of 1-(4-Isopropoxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can be achieved through a diastereoselective Pictet-Spengler cyclization reaction. This involves the condensation of tryptophan derivatives with vanillin analogs under acidic conditions . The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of 1-(4-Isopropoxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit mast cell degranulation, thereby reducing the release of inflammatory mediators . The compound may also interact with various enzymes and receptors, modulating their activity and leading to its observed pharmacological effects .

Comparison with Similar Compounds

1-(4-Isopropoxy-3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can be compared with other beta-carboline derivatives, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting biological activities.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

1-(3-methoxy-4-propan-2-yloxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C22H24N2O4/c1-12(2)28-18-9-8-13(10-19(18)27-3)20-21-15(11-17(24-20)22(25)26)14-6-4-5-7-16(14)23-21/h4-10,12,17,20,23-24H,11H2,1-3H3,(H,25,26)

InChI Key

XSQRHECHQUSESB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)OC

Origin of Product

United States

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